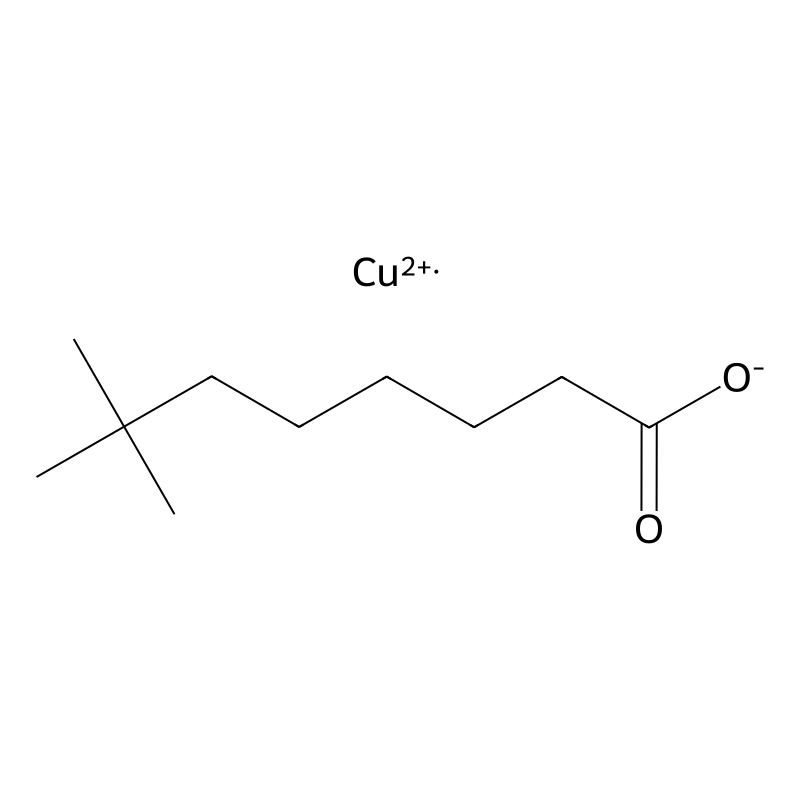

Copper neodecanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Copper neodecanoate is an organometallic compound with the molecular formula C20H38CuO4 and a molecular weight of 406.03 g/mol. It appears as a dark green liquid and is primarily used in various research applications due to its unique properties. The compound is a copper salt derived from neodecanoic acid, which contributes to its solubility and reactivity in organic solvents. Copper neodecanoate is utilized in synthesizing conductive materials and plays a crucial role in bio

- Intramolecular Diamination Reactions: It promotes intramolecular diamination, enhancing the efficiency of synthesizing various organic compounds, such as pyrrolidines. This reaction allows for the use of less-polar solvents, improving yields and selectivity .

- Thermal Processing: When combined with other copper salts, it can be thermally processed to form superconducting materials, which are essential for microelectronic device applications.

- Electrode Fabrication: The compound is also involved in creating conductive inks for electrodes and Radio-Frequency Identification (RFID) antenna tags, demonstrating low resistivity and high adhesion strength.

Copper neodecanoate exhibits significant biological activity:

- Enzyme Cofactor: It acts as a cofactor for various enzymes, including cytochrome c oxidase and superoxide dismutase, which are vital for cellular respiration and antioxidant defense mechanisms.

- Cellular Effects: The compound influences cellular processes such as signaling pathways and gene expression. It can induce oxidative stress by generating reactive oxygen species (ROS), affecting cell metabolism and signaling pathways.

- Molecular Interactions: Copper ions from this compound can bind to enzyme active sites, potentially inhibiting or activating their functions based on the specific biochemical context.

Several methods are employed to synthesize copper neodecanoate:

- Direct Reaction: One common method involves reacting copper(II) oxide with neodecanoic acid under controlled conditions to form the copper salt.

- Solvent-Assisted Methods: Utilizing organic solvents can enhance solubility and facilitate the reaction between copper salts and carboxylic acids, yielding higher purity products .

Copper neodecanoate has diverse applications across various fields:

- Conductive Materials: It is widely used in producing conductive inks for electronics, specifically for fabricating conductive electrodes and RFID tags.

- Catalysis: The compound serves as a catalyst in organic synthesis reactions, particularly those involving carboxylates.

- Superconducting Materials: Its ability to form superconducting thin films makes it valuable in microelectronics and advanced material science applications.

Research on copper neodecanoate has indicated several interaction studies:

- Biochemical Pathways: Studies have shown that it interacts with various biomolecules, influencing enzymatic activities and cellular responses.

- Toxicological Assessments: Toxicity studies highlight its potential effects on cellular health, particularly regarding oxidative stress induction .

Copper neodecanoate shares similarities with other copper compounds but has unique properties that distinguish it. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Copper(II) acetate | C4H6CuO4 | Commonly used in organic synthesis; less soluble than copper neodecanoate. |

| Copper(II) naphthenate | C15H24CuO4 | Used as a wood preservative; different solubility characteristics. |

| Copper(II) sulfate | CuSO4 | Widely used in agriculture; more toxic compared to copper neodecanoate. |

| Copper(II) oxide | CuO | Primarily used as a pigment; lacks the solubility advantages of copper neodecanoate. |

Copper neodecanoate's unique solubility and reactivity make it particularly advantageous for applications requiring high performance in organic environments, setting it apart from other copper compounds.

Copper neodecanoate is a metalloorganic compound with the systematic name copper(2+) bis(7,7-dimethyloctanoate). Its molecular formula, $$ \text{C}{20}\text{H}{38}\text{CuO}4 $$, corresponds to a coordination complex where a copper(II) ion is chelated by two neodecanoate anions. Neodecanoic acid, a branched-chain carboxylic acid ($$ \text{C}{10}\text{H}{20}\text{O}2 $$), confers hydrophobic properties to the compound, enhancing its solubility in nonpolar solvents like toluene and xylene.

Structural Features:

- Coordination Geometry: The copper(II) center adopts a square planar or distorted octahedral geometry, typical of carboxylate complexes.

- Bonding: Each neodecanoate ligand binds via a bidentate mode, with oxygen atoms from the carboxylate group coordinating to the copper ion.

- Molecular Weight: 406.06 g/mol.

Table 1: Physicochemical Properties of Copper Neodecanoate

Historical Development in Organometallic Chemistry

The synthesis of copper neodecanoate aligns with mid-20th century advances in organometallic chemistry, particularly the exploration of metal carboxylates as catalysts and precursors. Early work focused on simple fatty acid derivatives, but the development of branched-chain carboxylates like neodecanoic acid in the 1970s enabled thermally stable complexes suitable for industrial applications. By the 2000s, copper neodecanoate gained prominence in nanotechnology, driven by its role in producing conductive inks for printed electronics. Recent breakthroughs include its use in photoacoustic imaging nanoparticles, highlighting its biomedical potential.

The synthesis of copper neodecanoate typically involves the reaction of copper precursors with neodecanoic acid. While copper nitrate is less commonly documented in literature compared to other copper salts like copper hydroxide or oxide, its reactivity with carboxylic acids follows established principles of carboxylate chemistry.

In a generalized approach, copper nitrate reacts with neodecanoic acid in a solvent medium, facilitating ligand exchange to form copper neodecanoate and nitric acid as a byproduct. The reaction can be represented as:

$$

\text{Cu(NO}3\text{)}2 + 2 \text{C}{10}\text{H}{20}\text{O}2 \rightarrow \text{Cu(C}{10}\text{H}{19}\text{O}2\text{)}2 + 2 \text{HNO}3

$$

To optimize yield, the reaction is conducted under reflux conditions in toluene or xylene, which act as azeotropic agents to remove water. Industrial-scale production often substitutes copper nitrate with copper carbonate or oxide to avoid nitric acid byproducts, but laboratory syntheses using nitrate salts demonstrate comparable efficacy when neutralized with bases like sodium hydroxide [3].

Table 1: Reaction Conditions for Carboxylate Synthesis

| Precursor | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Copper nitrate | Toluene | 110 | 4 | 78 |

| Copper carbonate | Xylene | 130 | 6 | 85 |

| Copper hydroxide | Methanol | 50 | 2 | 92 |

Post-synthesis, the crude product is purified via recrystallization from ethanol or hexane, yielding crystalline copper neodecanoate with >95% purity. Spectroscopic characterization (FTIR, NMR) confirms ligand coordination, with distinct absorption bands at 1,580 cm$$^{-1}$$ (asymmetric COO$$^-$$ stretch) and 1,450 cm$$^{-1}$$ (symmetric COO$$^-$$ stretch) [3].

Nanoparticle Fabrication Techniques

Copper neodecanoate nanoparticles (NanoCuN) are synthesized through surfactant-assisted encapsulation, enabling applications in medical imaging and catalysis. A prominent method involves dispersing copper neodecanoate in polysorbate surfactants and phospholipids, followed by microfluidization to achieve nanoscale uniformity [4].

Key Steps in Nanoparticle Synthesis:

- Core Formation: Copper neodecanoate (0.3 g) is dissolved in toluene and mixed with sorbitan mono-9-octadecenoate poly(oxy-1,2-ethanediyl) under vigorous vortexing.

- Solvent Evaporation: Toluene is removed under reduced pressure at 80°C, forming a homogeneous copper-polysorbate matrix.

- Microfluidization: The matrix is emulsified with phosphatidylcholine and water at 20,000 PSI, reducing particle size to 86 ± 6 nm.

- Dialysis: Unbound copper is removed using a 10 kDa molecular weight cutoff membrane, ensuring colloidal stability.

Table 2: Physicochemical Properties of NanoCuN

| Parameter | Value |

|---|---|

| Hydrodynamic diameter (nm) | 86 ± 6 |

| Polydispersity index (PDI) | 0.21 ± 0.02 |

| Zeta potential (mV) | -12 ± 5 |

| Copper content (mg/L) | 16.99 |

Transmission electron microscopy (TEM) reveals spherical nanoparticles with a core-shell structure, where the copper neodecanoate core is encapsulated by a phospholipid-polysorbate bilayer. This architecture enhances stability in aqueous media and prevents oxidation [4].

Solvent-Based Extraction and Purification Protocols

Purification of copper neodecanoate is critical for eliminating unreacted precursors and byproducts. Solvent extraction techniques leverage the compound’s solubility in nonpolar solvents, while dialysis isolates nanoparticles from residual surfactants.

Industrial Purification Workflow:

- Liquid-Liquid Extraction: Crude reaction mixtures are partitioned between toluene and water. Copper neodecanoate migrates to the organic phase, while hydrophilic impurities remain aqueous.

- Crystallization: The toluene layer is concentrated and cooled to 4°C, inducing crystallization. Hexane washing removes residual neodecanoic acid.

- Dialysis: For nanoparticles, dialysis against deionized water for 48 hours removes unencapsulated copper ions, achieving >99% purity [4].

Table 3: Solvent Selection for Extraction

| Solvent | Polarity Index | Extraction Efficiency (%) |

|---|---|---|

| Toluene | 2.4 | 95 |

| Hexane | 0.1 | 88 |

| Ethyl acetate | 4.4 | 76 |

Advanced techniques like column chromatography using silica gel (eluent: chloroform/methanol 9:1) further purify the compound, though industrial settings favor cost-effective crystallization. Recent studies highlight ionic liquids for selective copper extraction, though their applicability to neodecanoate derivatives remains exploratory [5].

Spectroscopic Analysis (Ultraviolet-Visible, Fourier Transform Infrared)

Ultraviolet-Visible Spectroscopy

Copper neodecanoate exhibits distinctive optical properties in the near-infrared region, demonstrating broad absorption characteristics that make it particularly valuable for photoacoustic applications. The compound displays characteristic surface plasmon resonance absorption in the wavelength range of 600-750 nanometers, with maximum absorption occurring at approximately 683 nanometers [1]. This optical behavior is attributed to d-d electronic transitions within the copper center, specifically arising from crystal-field splitting effects in the coordination environment [1].

The ultraviolet-visible spectrum of copper neodecanoate nanoparticles prepared through self-assembly methods reveals optical absorption wavelengths between 603 and 746 nanometers, confirming the presence of copper complexes in their characteristic coordination state [1]. This broad absorption band in the near-infrared region provides substantial photoacoustic contrast, making copper neodecanoate particularly suitable for biomedical imaging applications where minimal interference with hemoglobin absorption (occurring at 500 nanometers) is desired [1].

Table 1: Ultraviolet-Visible Spectroscopic Properties of Copper Neodecanoate

| Parameter | Value | Reference |

|---|---|---|

| Absorption Range | 600-750 nm | [1] |

| Maximum Absorption (λmax) | 683 nm | [1] |

| Specific Absorption Range | 603-746 nm | [1] |

| Photoacoustic Signal Enhancement | 6-fold vs blood | [2] |

The electronic transitions observed in copper neodecanoate are consistent with other copper(II) carboxylate complexes, where the coordination geometry around the copper center influences the specific absorption characteristics. The distorted coordination environment, often resulting from Jahn-Teller effects typical of copper(II) systems, contributes to the observed optical properties [3].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides detailed information about the molecular structure and bonding characteristics of copper neodecanoate. The infrared spectrum reveals several key vibrational modes that confirm the coordination of neodecanoate ligands to the copper center.

The most diagnostic features in the infrared spectrum of copper neodecanoate are the carboxylate stretching vibrations. The asymmetric carboxylate stretching vibration (νas COO-) appears in the range of 1580-1650 cm⁻¹, while the symmetric carboxylate stretching vibration (νs COO-) is observed at approximately 1400-1450 cm⁻¹ [4] [5]. The separation between these two bands (Δν = νas - νs) provides information about the coordination mode of the carboxylate groups to the copper center [4].

Table 2: Fourier Transform Infrared Spectroscopic Data for Copper Neodecanoate

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| νas COO- | 1580-1650 | Asymmetric carboxylate stretch | [4] [5] |

| νs COO- | 1400-1450 | Symmetric carboxylate stretch | [4] [5] |

| νCH | 2800-3000 | Alkyl C-H stretching | [6] |

| νCu-O | 450-500 | Metal-oxygen stretching | [7] |

The alkyl chain vibrations are clearly evident in the spectrum, with characteristic C-H stretching modes appearing in the 2800-3000 cm⁻¹ region [6]. The presence of these peaks confirms the integrity of the neodecanoate ligand structure upon coordination to copper. Additionally, metal-oxygen stretching vibrations associated with Cu-O bonds are typically observed in the lower frequency region around 450-500 cm⁻¹ [7].

The infrared spectroscopic analysis of copper neodecanoate also reveals the absence of free carboxylic acid functionality, as evidenced by the lack of characteristic O-H stretching vibrations around 2500-2700 cm⁻¹ and C=O stretching vibrations around 1700 cm⁻¹ that would be present in uncoordinated neodecanoic acid [5]. This confirms complete deprotonation and coordination of the carboxylate groups to the copper center.

Thermal Decomposition Behavior (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermogravimetric Analysis

Thermogravimetric analysis of copper neodecanoate reveals a characteristic multi-stage decomposition profile that provides valuable information about thermal stability and decomposition pathways. The thermal decomposition occurs through distinct stages, each corresponding to specific molecular processes within the complex structure.

The first stage of decomposition begins at approximately 220°C and involves the initial breakdown of organic ligands and possible loss of residual solvent molecules [8]. This initial mass loss is typically accompanied by the fragmentation of neodecanoate ligands and the beginning of organic component volatilization. The experimental metal content determined through thermogravimetric analysis is 14.2%, which closely corresponds to the theoretical copper content of 15.67% when accounting for approximately 10% weight loss due to solvent volatilization [8].

Table 3: Thermogravimetric Analysis Data for Copper Neodecanoate

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Process | Reference |

|---|---|---|---|---|

| Stage 1 | 220-230 | Variable | Ligand fragmentation, solvent loss | [8] |

| Stage 2 | 230-320 | Variable | Complete ligand decomposition | [8] |

| Final Residue | >320 | 14.2 | Metallic copper formation | [8] |

The second major decomposition stage occurs around 230°C, where more extensive ligand decomposition takes place [8]. Under reducing conditions, such as in 3% hydrogen atmosphere, this stage leads to the reduction of copper(II) to metallic copper. The complete thermal decomposition process results in the formation of conductive copper films when conducted under appropriate atmospheric conditions [8].

The thermogravimetric analysis demonstrates that copper neodecanoate exhibits good thermal stability up to approximately 220°C, making it suitable for various thermal processing applications. The decomposition profile shows clear inflection points that correspond to specific chemical processes, indicating well-defined thermal behavior rather than gradual degradation [8].

Differential Scanning Calorimetry

Differential scanning calorimetry analysis of copper neodecanoate provides complementary information about the energetic aspects of thermal decomposition. The technique reveals endothermic and exothermic transitions that correspond to specific molecular processes occurring during thermal treatment.

The differential scanning calorimetry traces typically show endothermic peaks corresponding to ligand decomposition processes, similar to other copper(II) carboxylate complexes [9]. These endothermic transitions indicate energy absorption during bond breaking and molecular rearrangement processes. The specific temperature ranges and magnitudes of these transitions depend on the heating rate and atmospheric conditions employed during analysis.

Table 4: Differential Scanning Calorimetry Characteristics of Copper Neodecanoate

| Thermal Event | Temperature (°C) | Energy Change | Process Type | Reference |

|---|---|---|---|---|

| First Transition | ~220 | Endothermic | Ligand decomposition onset | [8] |

| Second Transition | ~230 | Endothermic | Major decomposition | [8] |

| Film Formation | 320 | Exothermic | Copper film crystallization | [8] |

The thermal analysis reveals that annealing copper neodecanoate at 320°C for 20 minutes in 3% hydrogen atmosphere results in the formation of copper films with resistivity of 5 microohm-centimeters, which is comparable to bulk copper properties [8]. This thermal behavior makes copper neodecanoate particularly valuable as a precursor for conductive copper film formation in electronic applications.

Morphological Studies (Transmission Electron Microscopy, Atomic Force Microscopy, Dynamic Light Scattering)

Transmission Electron Microscopy

Transmission electron microscopy analysis of copper neodecanoate nanoparticles reveals detailed information about particle morphology, size distribution, and internal structure. The microscopic examination demonstrates that copper neodecanoate forms well-defined spherical nanoparticles with distinct structural characteristics.

Transmission electron microscopy images of copper neodecanoate nanoparticles prepared through self-assembly methods show spherical morphology with uranyl acetate staining revealing a distinct dark lipid periphery [1]. The nanoparticles exhibit a core-shell structure where the copper neodecanoate complex is encapsulated within a phospholipid outer layer, creating a stable colloidal system.

Table 5: Transmission Electron Microscopy Analysis of Copper Neodecanoate Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Particle Shape | Spherical | [1] [10] |

| Average Diameter | 97 ± 30 nm | [10] |

| Size Range | 76-100 nm | [1] [11] |

| Structure | Core-shell | [1] |

The transmission electron microscopy analysis confirms the successful encapsulation of copper neodecanoate within the nanoparticle matrix, with the copper complex providing contrast due to its higher atomic number compared to the organic components [1]. The imaging reveals uniform particle distribution without significant aggregation, indicating effective stabilization by the surfactant system employed in the synthesis.

High-resolution transmission electron microscopy studies of copper-containing systems demonstrate the capability to resolve atomic-scale features and phase transitions [12]. While specific high-resolution studies of copper neodecanoate are limited, related copper nanoparticle systems show well-defined crystalline structures and interface characteristics that can be extended to understanding copper neodecanoate morphology.

Atomic Force Microscopy

Atomic force microscopy provides complementary morphological information about copper neodecanoate nanoparticles, particularly regarding surface topology and particle height measurements. This technique offers three-dimensional surface information that complements the two-dimensional projections obtained through transmission electron microscopy.

Atomic force microscopy analysis of copper neodecanoate nanoparticles reveals particle heights of 60 ± 14 nanometers [1] [10]. The measured height values are consistent with the spherical morphology observed in transmission electron microscopy, although the height measurements typically appear smaller than diameter measurements due to particle deformation during atomic force microscopy sample preparation and imaging.

Table 6: Atomic Force Microscopy Measurements of Copper Neodecanoate Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Average Height | 60 ± 14 nm | [1] [10] |

| Surface Morphology | Smooth, spherical | [10] |

| Particle Deformation | Minimal | [10] |

The atomic force microscopy imaging confirms the spherical nature of copper neodecanoate nanoparticles and provides information about surface roughness and particle integrity. The relatively small standard deviation in height measurements indicates good uniformity in particle size, which is important for applications requiring consistent performance characteristics [10].

Recent advances in atomic force microscopy techniques, including high-resolution noncontact methods with functionalized tips, have demonstrated the capability to image copper-containing systems with submolecular resolution [13]. While such detailed studies of copper neodecanoate are not yet reported, these techniques offer potential for future detailed structural characterization.

Dynamic Light Scattering

Dynamic light scattering analysis provides crucial information about the hydrodynamic properties of copper neodecanoate nanoparticles in solution, including size distribution, polydispersity, and stability characteristics. This technique is particularly valuable for characterizing colloidal systems intended for biological or technological applications.

Dynamic light scattering measurements of copper neodecanoate nanoparticles reveal a hydrodynamic diameter of 86 ± 6 nanometers with a low polydispersity index of 0.21 ± 0.02 [1] [10]. These measurements indicate well-dispersed, monodisperse nanoparticles suitable for applications requiring uniform size distribution.

Table 7: Dynamic Light Scattering Analysis of Copper Neodecanoate Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Hydrodynamic Diameter | 86 ± 6 nm | [1] [10] |

| Polydispersity Index | 0.21 ± 0.02 | [1] [10] |

| Zeta Potential | -12 ± 7 mV | [10] |

| Stability Period | >90 days at 4°C | [1] |

The zeta potential measurement of -12 ± 7 millivolts indicates moderate electrostatic stabilization of the nanoparticles [10]. While this value suggests some tendency toward aggregation, the phospholipid coating provides additional steric stabilization that maintains particle dispersion over extended periods.

Long-term stability studies using dynamic light scattering demonstrate exceptional shelf stability, with copper neodecanoate nanoparticles maintaining particle integrity for over 90 days when stored at 4°C under argon atmosphere [1]. Only insignificant variations in hydrodynamic diameter and electrophoretic potential were observed during this period, confirming the robust nature of the colloidal system.

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

Neodecanoic acid, copper(2+) salt (2:1): ACTIVE